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Abstract: This technical guide addresses the thermochemical properties of 3-Methylocta-2,6-
dienal. A comprehensive search of publicly available databases reveals a notable absence of
experimentally determined thermochemical data, such as enthalpy of formation, standard
entropy, and heat capacity, for this specific unsaturated aldehyde. In light of this data gap, this
document provides a detailed overview of the established experimental and computational
methodologies that are applied for the determination and prediction of these crucial
thermodynamic parameters for volatile and structurally related organic compounds.
Furthermore, comparative data for isomers of 3-Methylocta-2,6-dienal are presented to offer a
contextual thermochemical landscape.

Introduction

3-Methylocta-2,6-dienal is an unsaturated aldehyde with potential relevance in various
chemical and biological systems. A thorough understanding of its thermochemical properties is
fundamental for modeling its behavior in reaction kinetics, thermal stability, and potential
metabolic pathways. However, a diligent review of scientific literature and chemical databases,
including the NIST Chemistry WebBook, indicates that the thermochemical characteristics of 3-
Methylocta-2,6-dienal have not been experimentally determined and reported.

This guide is structured to provide researchers and professionals with:

¢ A clear acknowledgment of the current data gap.
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» Detailed descriptions of the standard experimental protocols for determining thermochemical

data of volatile unsaturated aldehydes.

» An overview of computational chemistry approaches for the reliable prediction of these

properties.

e A comparative summary of available data for structural isomers.

o A workflow diagram illustrating the general process for thermochemical data determination.

Comparative Thermochemical Data of C9H140

Isomers

While direct data for 3-Methylocta-2,6-dienal is unavailable, data for other C9H140 isomers

can provide valuable context. The following table summarizes available information for related

compounds. It is important to note that even for these isomers, a complete set of

thermochemical data is not always publicly available.

Isophorone (3,5,5-

. (E,E)-2,6- (E,Z2)-2,6-
Property Trimethylcyclohex- . .
Nonadienal Nonadienal
2-en-1-one)
Formula C9H140[1][2] C9H140I3] C9H140[4]
Molecular Weight (
138.21[2] 138.21[3] 138.21[4]

g/mol)

Standard Enthalpy of

_ 43.4 kJ/mol (liquid)[2]
Formation (AfH©298)

Data Not Available

Data Not Available

Enthalpy of 53.6 kJ/mol at 298.15
Vaporization (AvapH) K[1]

Data Not Available

Data Not Available

Standard Entropy
(5©)

Data Not Available

Data Not Available

Data Not Available

Heat Capacity (Cp) Data Not Available

Data Not Available

Data Not Available
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Experimental Protocols for Thermochemical Data
Determination

The determination of thermochemical data for a volatile compound like 3-Methylocta-2,6-
dienal requires specialized experimental techniques. The primary methods are outlined below.

Enthalpy of Formation

The standard enthalpy of formation (AfHS) is typically determined indirectly through the
measurement of the enthalpy of combustion using bomb calorimetry.

Experimental Workflow for Bomb Calorimetry:

Sample Preparation: A precise mass of the liquid sample is encapsulated in a volatile-
substance-compatible container (e.g., a gelatin capsule or a sealed ampule).

o Calorimeter Setup: The sealed sample is placed in a crucible within a high-pressure vessel
(the "bomb"), which is then pressurized with pure oxygen.

e Immersion: The bomb is submerged in a known mass of water in an insulated container (the
calorimeter). The initial temperature is recorded with high precision.

« Ignition: The sample is ignited electrically. The combustion of the organic compound releases
heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

o Temperature Monitoring: The temperature change is meticulously recorded until a final,
stable temperature is reached.

o Calculation: The heat of combustion is calculated from the temperature rise and the
predetermined heat capacity of the calorimeter system. The standard enthalpy of formation is
then derived using Hess's Law, by combining the experimental enthalpy of combustion with
the known standard enthalpies of formation of the combustion products (CO2 and H20).

Heat Capacity

The heat capacity (Cp) of a liquid can be measured using Differential Scanning Calorimetry
(DSC) or Adiabatic Calorimetry.
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Experimental Workflow for Differential Scanning Calorimetry (DSC):

o Sample and Reference Pans: A small, accurately weighed sample of the liquid is
hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

e Heating Program: The sample and reference pans are placed in the DSC instrument and
subjected to a precisely controlled temperature program (e.g., a linear heating ramp).

e Heat Flow Measurement: The instrument measures the difference in heat flow required to
maintain the sample and reference pans at the same temperature as the program changes.

o Data Analysis: The heat capacity of the sample is determined by comparing the heat flow
difference between the sample and a known standard (e.g., sapphire) run under the identical
conditions.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful alternative
for predicting thermochemical properties. High-level quantum mechanical calculations can yield
accurate data.

Methodology:

o Geometry Optimization: The 3D structure of the 3-Methylocta-2,6-dienal molecule is
optimized to find its lowest energy conformation using methods like Density Functional
Theory (DFT) (e.g., with the B3LYP functional and a suitable basis set like 6-31G*).

e Frequency Calculation: Vibrational frequency calculations are performed on the optimized
geometry. These frequencies are used to compute the zero-point vibrational energy (ZPVE)
and thermal contributions to enthalpy and entropy.

o Enthalpy of Formation Calculation: The enthalpy of formation can be calculated using
isodesmic reactions. This approach involves formulating a balanced chemical reaction where
the types of chemical bonds are conserved on both the reactant and product sides. By
calculating the enthalpy of this reaction and using known experimental enthalpies of
formation for the other species in the reaction, the enthalpy of formation for the target
molecule can be accurately determined.
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o Entropy and Heat Capacity Calculation: The standard entropy and heat capacity are
calculated from the vibrational, translational, and rotational partition functions, which are
derived from the computed vibrational frequencies and the optimized molecular geometry.

Logical Workflow for Thermochemical Data
Determination

The following diagram illustrates the general workflow for determining the thermochemical
properties of a compound like 3-Methylocta-2,6-dienal, highlighting the interplay between
experimental and computational approaches.

Thermochemical Data Determination for 3-Methylocta-2,6-dienal

Compound of Interest
(3-Methylocta-2,6-dienal)

Experimental Determination Computational Prediction

Bomb Calorimetry

Enthalpy of Formation
(BfHO)

Differential Scanning Calorimetry (DSC)
or Adiabatic Calorimetry

Heat Capacity (Cp)
& Entropy (S©)

Quantum Chemistry Calculation
(e.g., DFT, G-n theories)

Predicted Thermochemical Data

Y

Literature & Database Search
(e.g., NIST WebBook)

Data Available?

V+

A

E:Iuster_experimentaD E:Iuster_computationaD

> Ginal Thermochemical Data Sheea

Click to download full resolution via product page

Caption: General workflow for obtaining thermochemical data.
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Signaling Pathways and Reaction Mechanisms

A search for specific signaling pathways or detailed reaction mechanisms involving 3-
Methylocta-2,6-dienal did not yield sufficient information for a graphical representation.
Research in this area is likely still nascent. Unsaturated aldehydes, in general, are known to
participate in Michael additions and can react with biological nucleophiles, which could be a
starting point for future investigation into the potential biological activities of this compound.

Conclusion

This guide has addressed the current state of knowledge regarding the thermochemical data
for 3-Methylocta-2,6-dienal. While experimental data is currently lacking, established
experimental and computational methodologies are available to determine its enthalpy of
formation, entropy, and heat capacity. The provided workflows and comparative data for its
iIsomers serve as a valuable resource for researchers planning to investigate the
thermochemical properties of this and other related unsaturated aldehydes. The further
characterization of these properties is essential for advancing our understanding of the
chemical and biological roles of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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